Calcium rosinate is an organometallic compound formed through the reaction of calcium ions with resin acids, primarily derived from natural rosin. It appears as a grayish-white to yellow amorphous powder and is characterized by its insolubility in water. This compound is notable for its applications across various fields, including chemistry, biology, and industry, particularly in the production of adhesives, varnishes, and inks due to its effective binding properties.
The primary source of calcium rosinate is rosin, which is a natural resin obtained from pine trees. The resin acids present in rosin are key to the synthesis of calcium rosinate. The compound can be produced through various methods involving the interaction of rosin with calcium hydroxide (slaked lime) or other calcium sources .
Calcium rosinate falls under the category of metal resinates, which are organometallic compounds formed by the reaction of metal ions with natural resins. It is classified based on its chemical structure and reactivity as an organometallic compound, specifically a calcium salt of rosin acids.
Calcium rosinate is typically synthesized through two main methods:
Calcium rosinate consists of calcium ions coordinated with resin acid molecules derived from rosin. The molecular formula can be represented as , where and depend on the specific resin acids involved.
Calcium rosinate participates in several types of chemical reactions:
The mechanism of action for calcium rosinate primarily involves its role as a reducing agent and binding agent in chemical reactions:
Calcium rosinate has diverse applications across multiple scientific fields:
The synthesis of rosin-based metal soaps represents a significant chapter in industrial chemistry, with calcium rosinate (CAS: 9007-13-0 or 68334-35-0) emerging as a pivotal material in surface coatings and printing ink technologies. Early production methods involved the direct fusion of rosin with calcium oxide (lime) or calcium hydroxide under controlled heating. This process yielded what became commercially known as "limed rosin" or "fused calcium resinate" – formulations characterized by their thermoplastic properties and solubility in hydrocarbon solvents. The historical nomenclature reflects evolving understanding: terms like "calcium resinate" (UN1313) and "rosin acids, calcium salts" appear interchangeably in technical literature and chemical databases, indicating varying degrees of refinement in chemical characterization over time [9].
The industrial significance of these compounds is evidenced by early 20th-century patents focused on optimizing metal resinate production. By mid-century, manufacturing processes had standardized around two primary approaches: (1) direct fusion of rosin with calcium compounds at elevated temperatures (200-250°C), and (2) precipitation methods via aqueous saponification followed by salt metathesis. The fused products, designated under transport codes UN1313 and UN1314 as flammable solids, dominated initial industrial applications due to their simpler production workflow despite challenges in controlling stoichiometry and byproduct formation [4] [7]. The transition toward standardized CAS registry numbers (68334-35-0 for zinc-calcium variants; 9007-13-0 for traditional calcium rosinate) marked a pivotal shift toward precise chemical identification and quality control in commercial production [1] [9].
The core chemical process underlying calcium rosinate synthesis involves the saponification of resin acids, predominantly abietic acid (C₂₀H₃₀O₂), with calcium sources to form the corresponding calcium salts. Rosin, comprising approximately 90% abietic-type acids, undergoes a complex sequence of reactions during saponification:
Acid-Base Neutralization:The carboxylic acid groups in abietic acid derivatives react with calcium hydroxide in a stoichiometrically controlled reaction:2C₂₀H₃₀O₂ + Ca(OH)₂ → (C₂₀H₂₉O₂)₂Ca + 2H₂OThis reaction proceeds exothermically and forms the basis of both fusion and precipitation methods [4].
Thermal Rearrangement:At temperatures exceeding 150°C, abietic acid undergoes isomerization to more stable forms (e.g., dehydroabietic and palustric acids), which subsequently participate in saponification. The calcium salts of these isomers contribute to the final product's performance characteristics, including solubility and film-forming properties [4].
Zinc-Calcium Synergism:Industrial formulations (CAS: 68334-35-0) often incorporate zinc during saponification, yielding complexes described as "Calcium (5ξ,9β)-abieta-7,13-dien-19-oate - zinc (1:2:1)". The zinc ions enhance thermal stability and modify rheological behavior, likely through coordination bridging between calcium resinate molecules [1] [7].
Table 1: Molecular Characteristics of Calcium Rosinate Variants
CAS Number | Molecular Formula | Molecular Weight | Chemical Designation |
---|---|---|---|
9007-13-0 | C₄₀H₅₈CaO₄ | 642.97 g/mol | Calcium abietate; Calcium resinate |
68334-35-0 | C₄₀H₅₈CaO₄Zn | 708.37 g/mol | Calcium zinc rosinate; Calcium zinc salt of abietic acid |
Advanced analytical techniques including Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) confirm the chelation environment around calcium ions. The carboxylate groups exhibit characteristic symmetric and asymmetric stretching frequencies shifted relative to free rosin acids, indicating bidentate coordination in the crystalline regions of the product [4] [8].
Industrial-scale manufacturing of calcium rosinate employs both solvent-assisted and solvent-free protocols, with optimization focusing on reaction kinetics, yield enhancement, and particle size control:
Reflux Method Optimization:Modern facilities utilize hydrocarbon solvents (toluene, naphtha) under reflux conditions (110-160°C) to facilitate homogeneous reaction environments. This approach enables precise temperature control and prevents localized overheating that promotes decomposition. For zinc-calcium rosinate (CAS: 68334-35-0), the process involves sequential addition of zinc oxide and calcium hydroxide to rosin solutions, with reaction times typically between 4-8 hours to achieve >98% conversion. The solvent choice critically influences molecular weight distribution, with toluene yielding products of lower polydispersity compared to aliphatic solvents [2] [4].
Particle Engineering via Precipitation:Aqueous precipitation routes dissolve rosin in sodium hydroxide followed by metathesis with calcium chloride. This yields fine particles (D₅₀: 5-20 µm) whose size is controlled by precipitation rate, agitation intensity, and surfactant additives. Smaller particles demonstrate enhanced compatibility with ink vehicles due to increased surface area, as reflected in viscosity reduction of up to 40% compared to fused products at equivalent loadings [7].
Industrial Reactor Design:Contemporary manufacturing facilities (e.g., Shanxi Province, China) employ 2000-5000L reactors capable of batch production scales exceeding 5 metric tons. Reactors feature:
Table 2: Industrial Production Parameters for Calcium Rosinate
Production Method | Temperature Range | Reaction Time | Key Solvents | Scale Capability |
---|---|---|---|---|
Fusion | 200-250°C | 3-5 hours | None | Up to 10,000L reactors |
Reflux | 110-160°C | 4-8 hours | Toluene, Naphtha | 2000-5000L batch reactors |
Precipitation | 60-85°C | 1-2 hours | Water/Ethanol mixtures | Continuous flow systems |
The choice between precipitated and fused calcium rosinate significantly influences material properties and end-use performance:
Application-Specific Performance:Gravure printing inks require rapid solvent release, favoring precipitated calcium rosinate with its higher surface area and porous structure. Conversely, fused products dominate in corrosion-resistant coatings where thermal endurance during baking cycles is paramount. Zinc-calcium variants (CAS: 68334-35-0) bridge this gap, offering intermediate properties suitable for both applications [1] [2].
Analytical Differentiation:Fourier Transform Infrared (FTIR) spectroscopy reveals distinctive bands: fused products show prominent carbonyl stretches at 1575 cm⁻¹ (crystalline carboxylate), while precipitated materials exhibit broadening at 1550-1600 cm⁻¹, indicating varied coordination environments. X-ray diffraction confirms higher crystallinity in fused products (≈45% crystalline fraction) versus precipitated forms (≈25%) [4] [8].
Table 3: Comparative Properties of Calcium Rosinate Formulations
Property | Fused Calcium Rosinate | Precipitated Calcium Rosinate | Zinc-Calcium Rosinate |
---|---|---|---|
CAS Number | 9007-13-0 | 9007-13-0 | 68334-35-0 |
Appearance | Amber glassy solid | Tan-white powder | Yellowish powder |
Density (g/cm³) | 1.15 (20°C) | 1.08-1.12 | 1.18 |
Softening Point (°C) | 120-140 | 100-115 | 130-150 |
Solubility in Toluene | Complete (hazy solutions) | Complete (clear solutions) | Complete (clear) |
Acid Value (mg KOH/g) | <10 | <5 | <8 |
Metal Content (wt%) | Ca: 5.8-6.2 | Ca: 6.0-6.5 | Ca: 4.5-5.0; Zn: 6.0-7.0 |
The manufacturing shift toward specialized facilities (e.g., Shandong Province liquid rectification plants) reflects increasing demand for application-specific formulations. Precipitated products dominate European and North American markets (≈65% share), while fused variants maintain preference in high-growth regions for cost-intensive applications [7] [9].
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